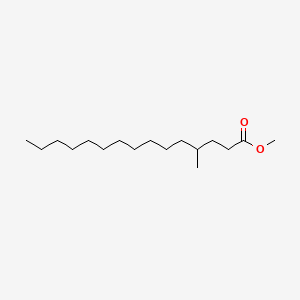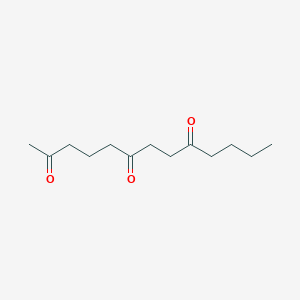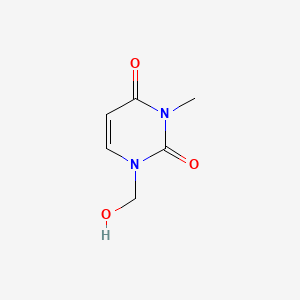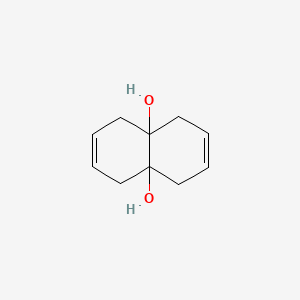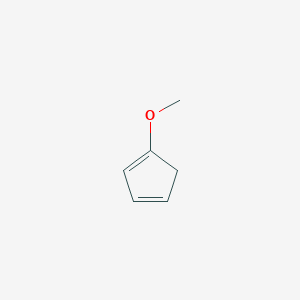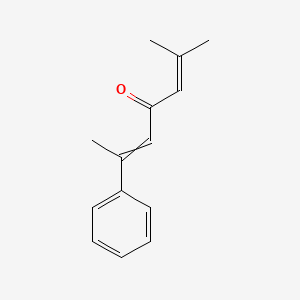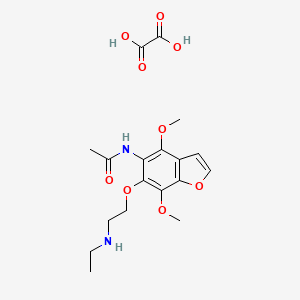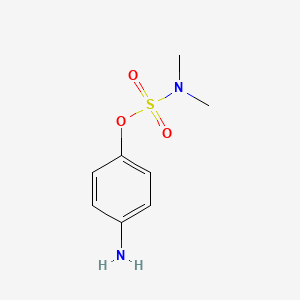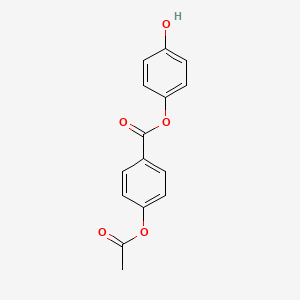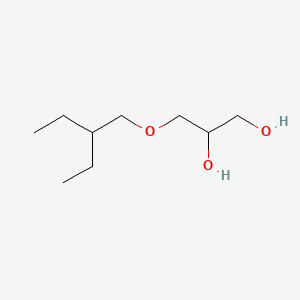
2-Ethylbutyl glyceryl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutyl glyceryl ether is an organic compound that belongs to the class of glyceryl ethers. It is characterized by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl glyceryl ether can be achieved through the etherification of glycerol with 2-ethylbutanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs the Williamson ether synthesis method. In this process, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base, such as sodium hydride. This method is preferred for its efficiency and scalability in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylbutyl glyceryl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Halogenating agents like hydrogen bromide (HBr) and hydrogen iodide (HI) are employed for substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and other substituted ethers
Wissenschaftliche Forschungsanwendungen
2-Ethylbutyl glyceryl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a fuel additive, plasticizer, and in the production of surfactants .
Wirkmechanismus
The mechanism of action of 2-Ethylbutyl glyceryl ether involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances. It may also interact with lipid membranes, altering their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Ethylene glycol dimethyl ether: Contains two methoxy groups attached to an ethylene backbone.
2-Butoxyethanol: An ether with a butyl group and an ethylene glycol moiety .
Uniqueness
2-Ethylbutyl glyceryl ether is unique due to its specific structure, which combines a glyceryl backbone with an ethylbutyl group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
73986-45-5 |
|---|---|
Molekularformel |
C9H20O3 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-(2-ethylbutoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H20O3/c1-3-8(4-2)6-12-7-9(11)5-10/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
FDPKCIQPYOUHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

